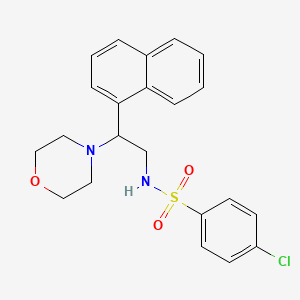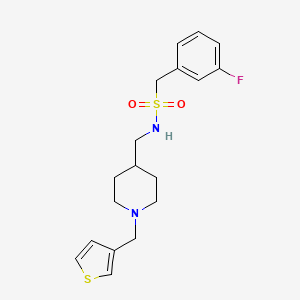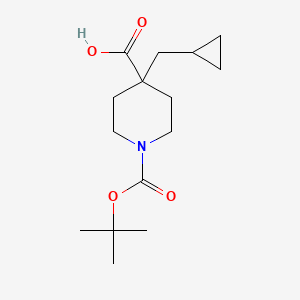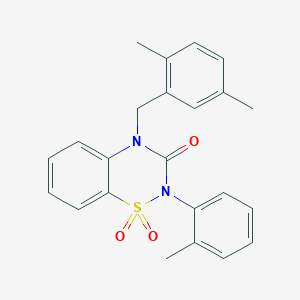![molecular formula C14H17N3O2S B2965931 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole CAS No. 2097913-32-9](/img/structure/B2965931.png)
2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Dihydro-1H-isoindole is a bicyclic compound that consists of a benzene ring fused to a five-membered nitrogen-containing ring .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The synthesis of dihydro-1H-isoindole derivatives has been reported in the literature, but the specific synthesis process for “2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole” is not available in my current knowledge base .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
科学的研究の応用
Corrosion Inhibition
Heterocyclic diazoles, including compounds like imidazole, have been explored for their corrosion inhibitive properties. A study by Babić-Samardžija et al. (2005) demonstrated that these compounds effectively inhibit iron corrosion in acidic environments. This implies potential applications of 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole in protecting metal surfaces against corrosion, especially in industrial settings where acidic conditions are common (Babić-Samardžija et al., 2005).
Synthesis of Heterocyclic Compounds
Katritzky et al. (2001) conducted research on the stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, a class of heterocyclic compounds. This study highlights the potential of using this compound in the synthesis of complex heterocyclic structures, which are vital in various fields of chemistry and pharmacology (Katritzky et al., 2001).
Cascade Reactions in Organic Synthesis
Sheng et al. (2014) explored the use of indoles and sulfonylazides in cascade reactions to create 3-diazoindolin-2-imines. Such reactions demonstrate the potential application of this compound in complex organic synthesis processes, leading to the creation of novel organic compounds with potential applications in pharmaceuticals and materials science (Sheng et al., 2014).
Formation of Imidazo[4,5-b]indoles
The study by Sheng et al. (2014) also delves into the formation of imidazo[4,5-b]indoles, a class of compounds with a wide range of applications in medicinal chemistry and drug discovery. The ability to create these structures using cascade reactions involving compounds like this compound could be significant in the development of new therapeutic agents (Sheng et al., 2014).
作用機序
Target of action
Imidazole derivatives are known to interact with a broad range of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities. They show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole and isoindole derivatives would depend on their specific chemical structure. Generally, imidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The result of the action of imidazole and isoindole derivatives can vary greatly depending on their specific targets and mode of action. For example, some imidazole derivatives have been shown to have antioxidant potential .
Action environment
The action of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the amphoteric nature of imidazole (it shows both acidic and basic properties) can influence its interaction with its environment .
特性
IUPAC Name |
2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFIFHEZCJMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)





![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)
![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
